molecular formula C11H18N2O B13599979 2-(Aminomethyl)-5-(diethylamino)phenol CAS No. 887583-10-0

2-(Aminomethyl)-5-(diethylamino)phenol

Cat. No.: B13599979
CAS No.: 887583-10-0
M. Wt: 194.27 g/mol
InChI Key: DYMVWDWEFBYNCA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-(diethylamino)phenol is an organic compound featuring both amine and hydroxyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-(diethylamino)phenol typically involves the reaction of 2,5-dihydroxybenzaldehyde with diethylamine and formaldehyde under controlled conditions. The reaction proceeds through a Mannich reaction mechanism, where the aldehyde group reacts with the amine and formaldehyde to form the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that maintain optimal reaction conditions, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-(diethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted phenol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenol derivatives.

Scientific Research Applications

2-(Aminomethyl)-5-(diethylamino)phenol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of dyes, polymers, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-(diethylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: A simpler analog with similar functional groups but lacking the diethylamino substituent.

    4-(N,N-Diethylamino)salicylaldehyde: A related compound with a diethylamino group and an aldehyde functional group.

Uniqueness

2-(Aminomethyl)-5-(diethylamino)phenol is unique due to the presence of both aminomethyl and diethylamino groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic and medicinal chemistry.

Properties

CAS No.

887583-10-0

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-(aminomethyl)-5-(diethylamino)phenol

InChI

InChI=1S/C11H18N2O/c1-3-13(4-2)10-6-5-9(8-12)11(14)7-10/h5-7,14H,3-4,8,12H2,1-2H3

InChI Key

DYMVWDWEFBYNCA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)CN)O

Origin of Product

United States

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